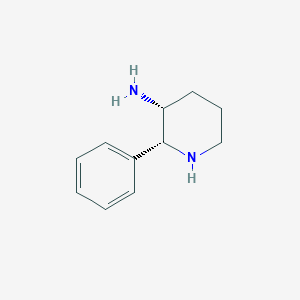

(2R,3R)-2-phenylpiperidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a complex target molecule into simpler precursor structures .Molecular Structure Analysis

Molecular structure analysis involves determining the positions of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of its reactions and identifying the products formed .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用

An efficient method for the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex was developed, including the asymmetric synthesis of (S)-2-phenylpiperidine (Fujita, Fujii, & Yamaguchi, 2004).

A study on enantiomerically pure (2S,3S)-2,3-epoxy-3-phenylpropanol anchored to Merrifield resins used for stereospecific ring-opening with secondary amines, leading to (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy resin ethers, was conducted (Vidal‐Ferran et al., 1998).

The stereoselective syntheses of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol were achieved, highlighting key steps in the synthesis process (Kim, Ji, & Jung, 2006).

The synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine, with total regioselectivity and high yields, was described (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).

A study on the synthesis of phenylpiperidine derivatives for their potential anti-inflammatory applications was conducted (Hicks, Smith, Williamson, & Day, 1979).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2R,3R)-2-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAFYNUQDLPBP-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1169596.png)

![3-[(1S)-1-hydroxyethyl]phenol](/img/structure/B1169602.png)

![1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B1169612.png)